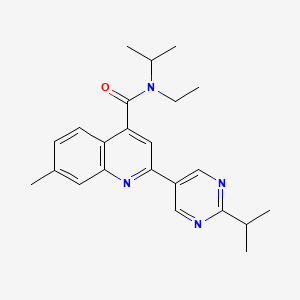amine](/img/structure/B5902566.png)
(2-fluorobenzyl)[(1-isopropylpiperidin-4-yl)methyl](2-methoxyethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-fluorobenzyl)[(1-isopropylpiperidin-4-yl)methyl](2-methoxyethyl)amine is a chemical compound used in scientific research for its potential therapeutic properties. It is also known as FUB-MDMB, a synthetic cannabinoid that belongs to the indole-3-carboxamide family. This compound has gained attention due to its potential to bind with the cannabinoid receptors in the brain, which are responsible for regulating various physiological functions.
作用机制
The mechanism of action of (2-fluorobenzyl)[(1-isopropylpiperidin-4-yl)methyl](2-methoxyethyl)amine involves binding with the CB1 and CB2 receptors in the brain. This binding results in the activation of various signaling pathways, which are responsible for regulating physiological functions such as pain, mood, and appetite. The activation of these pathways can lead to the release of neurotransmitters such as dopamine and serotonin, which are responsible for regulating mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-fluorobenzyl)[(1-isopropylpiperidin-4-yl)methyl](2-methoxyethyl)amine are still being studied. However, it has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. It has also been found to have anxiolytic properties, which could be beneficial in the treatment of anxiety disorders.
实验室实验的优点和局限性
The advantages of using (2-fluorobenzyl)[(1-isopropylpiperidin-4-yl)methyl](2-methoxyethyl)amine in lab experiments include its high affinity for the CB1 and CB2 receptors, making it a useful tool for investigating the role of these receptors in various physiological functions. However, the limitations of using this compound include its potential toxicity and the need for expertise in organic chemistry to synthesize it.
未来方向
There are several future directions for the research on (2-fluorobenzyl)[(1-isopropylpiperidin-4-yl)methyl](2-methoxyethyl)amine. One potential direction is the investigation of its potential therapeutic properties in the treatment of chronic pain and inflammation. Another direction is the investigation of its potential use in the treatment of anxiety disorders. Further research is also needed to investigate its potential toxicity and safety for use in humans.
合成方法
The synthesis of (2-fluorobenzyl)[(1-isopropylpiperidin-4-yl)methyl](2-methoxyethyl)amine involves several steps. The starting material is 2-fluorobenzyl chloride, which is reacted with 1-isopropylpiperidine-4-carboxaldehyde to obtain the intermediate product. The intermediate product is then reacted with 2-methoxyethylamine to obtain the final product. The synthesis of this compound requires expertise in organic chemistry and should only be performed by trained professionals in a laboratory setting.
科学研究应用
(2-fluorobenzyl)[(1-isopropylpiperidin-4-yl)methyl](2-methoxyethyl)amine has been used in scientific research to investigate its potential therapeutic properties. Studies have shown that this compound has a high affinity for the CB1 and CB2 receptors in the brain, which are responsible for regulating pain, mood, and appetite. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
属性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-methoxy-N-[(1-propan-2-ylpiperidin-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31FN2O/c1-16(2)22-10-8-17(9-11-22)14-21(12-13-23-3)15-18-6-4-5-7-19(18)20/h4-7,16-17H,8-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARIFPSLWOPXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CN(CCOC)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-isobutyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5902506.png)


![2-isopropyl-5-{[4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}pyrimidine](/img/structure/B5902519.png)
![[(3-{[3-(2,3-dimethoxyphenyl)pyrrolidin-1-yl]carbonyl}phenyl)amino]acetic acid](/img/structure/B5902522.png)
![4-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)-N-methylbenzenesulfonamide](/img/structure/B5902526.png)
![4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid](/img/structure/B5902540.png)
![1-(2-amino-2-oxoethyl)-N-{2-[(methylsulfonyl)amino]ethyl}piperidine-3-carboxamide](/img/structure/B5902542.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B5902550.png)
amine](/img/structure/B5902553.png)

![1-(2-amino-2-oxoethyl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5902576.png)
![3-[3-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B5902584.png)